
4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile is a chemical compound that features an imidazole ring attached to a benzene ring substituted with a fluorine atom and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Imidazole to the Benzene Ring: The imidazole ring is then attached to the benzene ring through a nucleophilic substitution reaction. This step may involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Nitrile Group: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mécanisme D'action
The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The imidazole ring can act as a hydrogen bond donor or acceptor, while the fluorine atom can enhance binding affinity through its electronegativity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((1H-Imidazol-1-yl)methyl)benzonitrile: Lacks the fluorine atom, which may affect its binding affinity and reactivity.
4-((1H-Imidazol-1-yl)methyl)-3-chlorobenzonitrile: Contains a chlorine atom instead of fluorine, which may result in different chemical properties and biological activities.
4-((1H-Imidazol-1-yl)methyl)-3-bromobenzonitrile: Contains a bromine atom instead of fluorine, which may influence its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile can enhance its binding affinity to biological targets and improve its stability. Fluorine’s electronegativity and small size make it a valuable substituent in medicinal chemistry, often leading to compounds with improved pharmacokinetic properties.
Propriétés
IUPAC Name |
3-fluoro-4-(imidazol-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c12-11-5-9(6-13)1-2-10(11)7-15-4-3-14-8-15/h1-5,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXDWSYDVNFYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


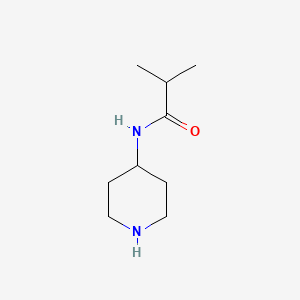
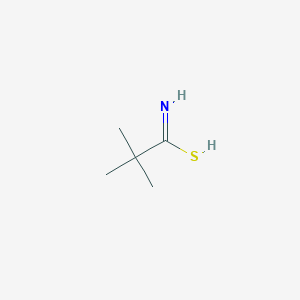
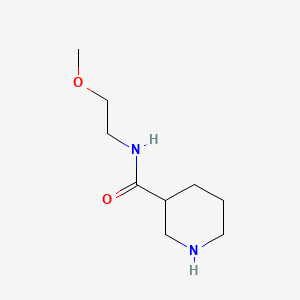
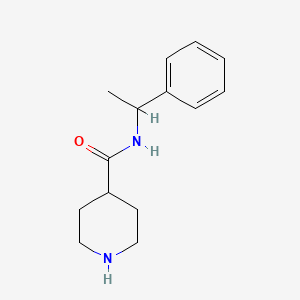
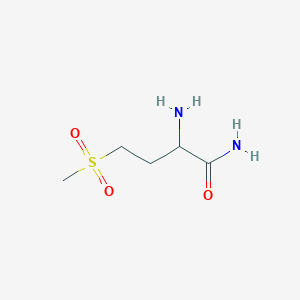
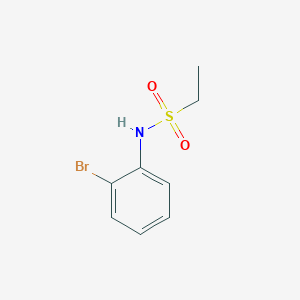

![2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7808312.png)
![3-[(2-Bromophenyl)methyl]azetidine](/img/structure/B7808320.png)
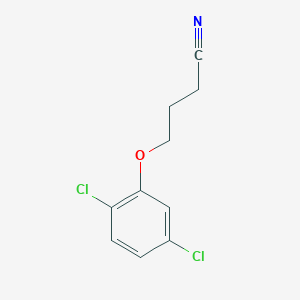
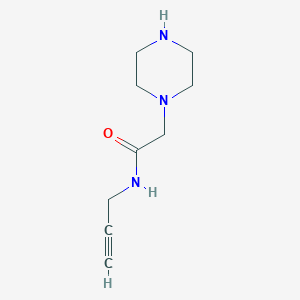
![2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B7808338.png)
